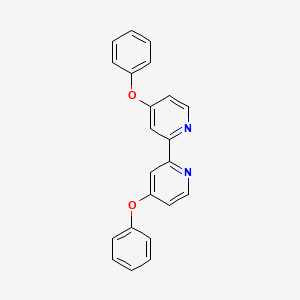
2-(4-Methylbenzene-1-sulfonyl)-3-(4-nitrophenyl)oxaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylbenzene-1-sulfonyl)-3-(4-nitrophenyl)oxaziridine is a synthetic organic compound that belongs to the class of oxaziridines. These compounds are known for their unique three-membered ring structure containing nitrogen and oxygen, which imparts significant reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzene-1-sulfonyl)-3-(4-nitrophenyl)oxaziridine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-nitroaniline to form an intermediate sulfonamide. This intermediate is then treated with an oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), to form the oxaziridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylbenzene-1-sulfonyl)-3-(4-nitrophenyl)oxaziridine can undergo various types of chemical reactions, including:
Oxidation: The oxaziridine ring can act as an oxidizing agent, transferring oxygen to substrates.
Reduction: Under certain conditions, the nitro group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the formation of the oxaziridine ring.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be used for reducing the nitro group.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Formation of epoxides or other oxygenated products.
Reduction: Formation of 2-(4-Methylbenzene-1-sulfonyl)-3-(4-aminophenyl)oxaziridine.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
2-(4-Methylbenzene-1-sulfonyl)-3-(4-nitrophenyl)oxaziridine has various applications in scientific research, including:
Chemistry: Used as an oxidizing agent in organic synthesis.
Biology: Potential use in studying oxidative stress and related biological processes.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Methylbenzene-1-sulfonyl)-3-(4-nitrophenyl)oxaziridine involves the transfer of oxygen from the oxaziridine ring to substrates, leading to oxidation. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylbenzene-1-sulfonyl)-3-phenyl-oxaziridine
- 2-(4-Methylbenzene-1-sulfonyl)-3-(4-methoxyphenyl)oxaziridine
Uniqueness
2-(4-Methylbenzene-1-sulfonyl)-3-(4-nitrophenyl)oxaziridine is unique due to the presence of both the sulfonyl and nitro groups, which impart distinct reactivity and potential biological activity compared to other oxaziridines.
Properties
CAS No. |
90687-53-9 |
|---|---|
Molecular Formula |
C14H12N2O5S |
Molecular Weight |
320.32 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonyl-3-(4-nitrophenyl)oxaziridine |
InChI |
InChI=1S/C14H12N2O5S/c1-10-2-8-13(9-3-10)22(19,20)16-14(21-16)11-4-6-12(7-5-11)15(17)18/h2-9,14H,1H3 |
InChI Key |
KLAUXOCLJNBGFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14371526.png)

![3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea](/img/structure/B14371545.png)
![3-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)but-2-en-1-ol](/img/structure/B14371561.png)
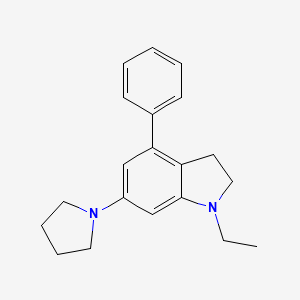
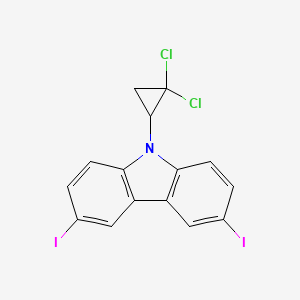
![2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine](/img/structure/B14371581.png)
![Diethyl [(2,6-diaminophenyl)methyl]phosphonate](/img/structure/B14371582.png)

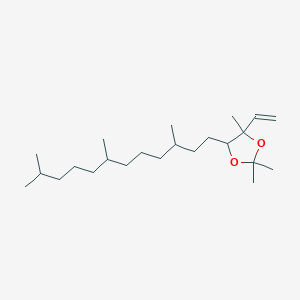
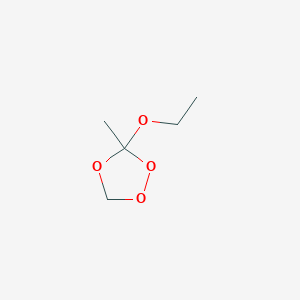
methanone](/img/structure/B14371605.png)

